
Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- is a chemical compound with the molecular formula C10H11Br3N2 It is characterized by the presence of a diazene group (N=N) bonded to a 2,3,5-tribromophenyl group and a 1,1-dimethylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by coupling with a tribromophenyl derivative. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Análisis De Reacciones Químicas
Types of Reactions: Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atoms in the tribromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the tribromophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Diazene, bis(1,1-dimethylethyl)-: This compound has a similar diazene group but lacks the tribromophenyl group, making it less reactive in certain substitution reactions.
1,2-Bis(nitroazol-1-yl)diazenes:
Uniqueness: Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- is unique due to the presence of the tribromophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
832077-09-5 |
|---|---|
Fórmula molecular |
C10H11Br3N2 |
Peso molecular |
398.92 g/mol |
Nombre IUPAC |
tert-butyl-(2,3,5-tribromophenyl)diazene |
InChI |
InChI=1S/C10H11Br3N2/c1-10(2,3)15-14-8-5-6(11)4-7(12)9(8)13/h4-5H,1-3H3 |
Clave InChI |
QSMSINYRJDIGMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
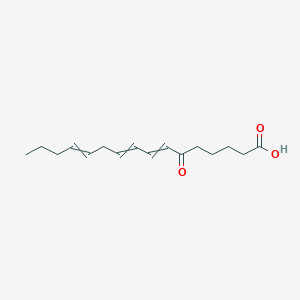
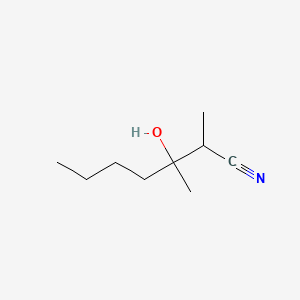
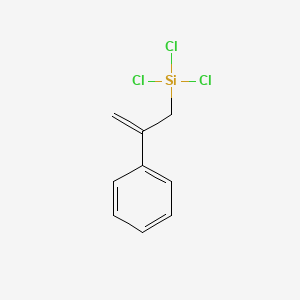
![1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene)](/img/structure/B14202055.png)
![(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one](/img/structure/B14202058.png)
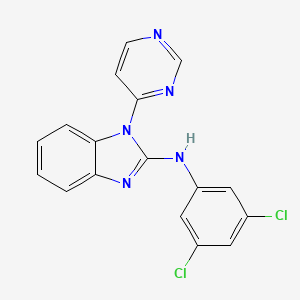
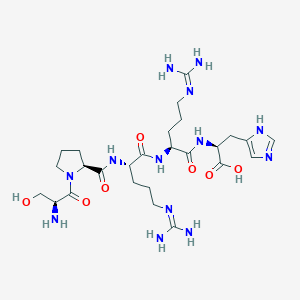
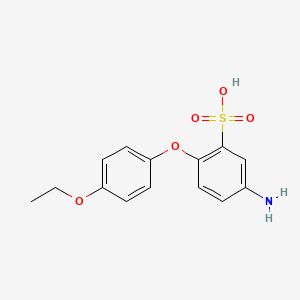
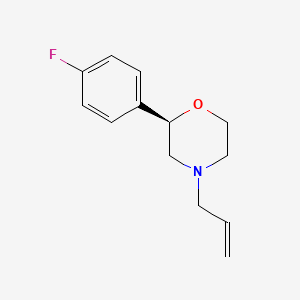

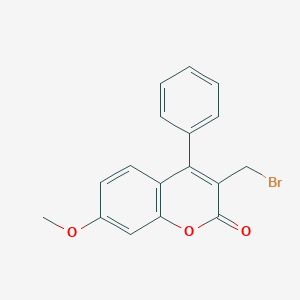
![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)
